molecular formula C12H15NO2 B2499332 N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 2034352-68-4

N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2499332
CAS No.: 2034352-68-4
M. Wt: 205.257
InChI Key: PBFFTRFVSNFOHG-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound features a cyclohex-3-ene-1-carboxamide scaffold linked to a furan-2-ylmethyl group, a structural motif present in compounds investigated for various biological activities . Research into similar N-(furan-2-ylmethyl) carboxamide derivatives has demonstrated their potential as key scaffolds in medicinal chemistry, particularly in the development of epidermal growth factor receptor (EGFR) inhibitors . Such compounds have shown promising in vitro cytotoxic activities against EGFR high-expressed human cancer cell lines, including A549 (lung adenocarcinoma), HeLa (cervical adenocarcinoma), and SW480 (colorectal adenocarcinoma) . The synthesis of amides containing furan rings, like this compound, can be achieved using modern methods such as microwave-assisted synthesis with coupling reagents like DMT/NMM/TsO⁻ or EDC, which offer efficient reactions under mild conditions . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult relevant safety data sheets prior to handling.

Properties

IUPAC Name

N-(furan-2-ylmethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-2,4,7-8,10H,3,5-6,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFFTRFVSNFOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide typically involves the reaction of furan-2-carbaldehyde with cyclohex-3-ene-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. For example, as a glycosidase inhibitor, it mimics the transition state of the enzyme’s natural substrate, thereby blocking the enzyme’s activity. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table summarizes key structural features and biological activities of N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Use Reference
Target Compound C₁₈H₂₀N₂O₂ 296.36 Furan, pyridine, cyclohexene carboxamide Not explicitly reported
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) C₁₉H₂₂N₄O₄S 402.47 1,3,4-Oxadiazole, sulfamoyl, furan Antifungal (Candida albicans inhibition)
Ranitidine Related Compound A (Diamine hemifumarate) C₁₀H₁₇N₃S·0.5C₄H₄O₄ - Furan, sulfanyl, diamine Pharmaceutical impurity
Furmecyclox C₁₄H₁₉NO₂ 233.31 Cyclohexyl, furancarboxamide Pesticide
EP 2697207 B1 Patent Compound Complex - Trifluoromethyl, oxazolidinone, cyclohexene Antimicrobial (patented)
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 Cyano, carboxamide Unknown (toxicology unstudied)

Key Comparative Findings

Antifungal Activity vs. LMM11
  • LMM11 contains a 1,3,4-oxadiazole core and sulfamoyl group, which are critical for inhibiting thioredoxin reductase in C. albicans .
  • The target compound lacks these groups but includes a pyridine substituent, which may alter binding affinity or selectivity. Pyridine’s electron-withdrawing effects could modulate solubility or metabolic stability compared to LMM11’s benzamide scaffold.
Pharmaceutical Relevance vs. Ranitidine Derivatives
  • Ranitidine-related compounds (e.g., diamine hemifumarate) feature sulfanyl linkages and nitroacetamide groups, which influence pharmacokinetics and impurity profiles .
Pesticidal Potential vs. Furmecyclox
  • Furmecyclox uses a cyclohexyl-furancarboxamide structure for pesticidal activity .
  • The target compound’s cyclohexene ring introduces unsaturation, which may enhance conformational flexibility and alter bioactivity. The pyridine group could also confer insecticidal properties, as seen in neonicotinoids.
Toxicity Considerations vs. 2-Cyano-N-[(methylamino)carbonyl]acetamide
  • 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks thorough toxicological data, highlighting the need for caution in handling structurally related carboxamides .
  • The target compound’s larger size and aromatic substituents may reduce volatility and dermal absorption compared to smaller cyano derivatives.

Biological Activity

N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclohexene moiety and a furan ring, which contribute to its biological activity. The synthesis typically involves several steps:

  • Formation of the Furan Ring : Utilizing methods such as the Paal-Knorr synthesis.
  • Cyclohexene Modification : The cyclohexene structure is introduced through various organic reactions, including nucleophilic substitutions.

Biological Activity Overview

This compound exhibits a range of biological activities:

1. Anticancer Activity

  • The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies indicate that it can induce apoptosis in various cancer cell lines by interacting with specific molecular targets.
  • Case Study : A study demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by disrupting cell cycle progression and promoting apoptotic pathways.

2. Antimicrobial Properties

  • Preliminary research suggests that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibiotic agent.
  • Research Finding : In assays against Staphylococcus aureus and Escherichia coli, the compound exhibited significant inhibitory effects.

3. Enzyme Inhibition

  • This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
  • Mechanism : The furan moiety can engage in π–π stacking interactions with enzyme active sites, while the carboxamide group facilitates hydrogen bonding, potentially leading to effective inhibition.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may act as a ligand for various receptors, modulating their activity and influencing cellular responses.
  • Molecular Interactions : It engages in hydrophobic interactions and hydrogen bonding with target proteins, affecting their functionality.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

Compound NameStructural FeaturesBiological ActivityUniqueness
N-(4-(furan-2-carbonyl)phenyl)-N-methylacetamideFuran ring, phenyl groupAnticancerLacks cyclohexene structure
5-(furan-2-yl)-1H-pyrazoleFuran and pyrazole ringsAntimicrobialSimpler structure without amide
N-(4-pyridinyl)-N'-(furan-2-carbonyl)ureaFuran ring, urea linkageAnticancerUrea instead of amide linkage

The compound's combination of a cyclohexene moiety with both furan and other functional groups potentially leads to distinct biological activities not observed in simpler analogs.

Future Research Directions

Further studies are required to elucidate the full spectrum of biological activities associated with this compound. Key areas include:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies : To clarify the specific pathways influenced by this compound.
  • Structure–Activity Relationship (SAR) Studies : To optimize the compound for enhanced efficacy and reduced toxicity.

Q & A

Q. Basic

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the cyclohexene ring (δ 5.6–6.0 ppm for vinyl protons) and furan methylene group (δ 4.2–4.5 ppm).
  • IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (furan C-H).
  • Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., [M+H⁺] at m/z 233.12) .

How can structure-activity relationship (SAR) studies be designed to explore modifications in the furan and cyclohexene moieties?

Q. Advanced

  • Furan Modifications: Replace the furan with thiophene or pyrrole to assess heterocycle effects on receptor binding.
  • Cyclohexene Saturation: Hydrogenate the double bond to study conformational flexibility.
  • Bioisosteric Replacement: Substitute the carboxamide with sulfonamide or urea groups to enhance solubility.
    Comparative assays with analogs (e.g., antimicrobial or anticancer activity) guide optimal substitutions .

What are the potential biological targets of this compound based on structurally related analogs?

Basic
Related furan-carboxamides show activity against:

  • Neurological Targets: Acetylcholinesterase (AChE) for Alzheimer’s disease .
  • Antimicrobial Targets: Bacterial DNA gyrase or fungal CYP51 .
  • Enzyme Inhibition: Kinases or proteases implicated in cancer pathways .

What methodologies are recommended for assessing the compound's interaction with enzymes or receptors?

Q. Advanced

  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) in real-time.
  • Fluorescence Polarization: Measure competitive displacement of fluorescent ligands.
  • Molecular Docking: Use AutoDock or Schrödinger Suite to predict binding poses and key residues (e.g., hydrophobic pockets accommodating the cyclohexene ring) .

Notes

  • Data Sources: PubChem , peer-reviewed synthesis protocols , and pharmacological studies .
  • Formatting: Numerical identifiers (1., 2., etc.) ensure consistency; references adhere to style.

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